
3-Chloroprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroprop-2-en-1-amine is an organic compound with the molecular formula C₃H₆ClN. It is a chlorinated amine with an allylic structure, characterized by a chlorine atom attached to the second carbon of a propene chain, and an amine group attached to the first carbon. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloroprop-2-en-1-amine can be synthesized through several methods. One common approach involves the allylation of amines with commercially available 1,3-dichloropropene isomers. This process typically requires the use of a base to deprotonate the amine, followed by nucleophilic substitution with 1,3-dichloropropene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Grignard reagents. The iron-catalyzed cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines is a well-established method . This method allows for the production of both trans- and cis-allylamines, which are valuable intermediates in various chemical processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloroprop-2-en-1-amine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as a hydroxyl group, to form prop-2-en-1-ol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, depending on the reagents used.
Major Products Formed:
Nucleophilic Substitution: Prop-2-en-1-ol is a major product formed when the chlorine atom is replaced by a hydroxyl group.
Oxidation and Reduction: The specific products depend on the nature of the oxidizing or reducing agents used.
Wissenschaftliche Forschungsanwendungen
3-Chloroprop-2-en-1-amine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloroprop-2-en-1-amine involves its reactivity as an allylic amine. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack . Additionally, the compound can participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Chloroprop-1-ene: Another chlorinated propene, but with the chlorine atom attached to the first carbon.
Prop-2-en-1-amine: An allylic amine without the chlorine atom.
Comparison: 3-Chloroprop-2-en-1-amine is unique due to the presence of both an allylic structure and a chlorine atom. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Compared to 3-chloroprop-1-ene, this compound offers additional functionality due to the amine group, which can participate in a wider range of chemical reactions. Similarly, prop-2-en-1-amine lacks the chlorine atom, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C3H6ClN |
|---|---|
Molekulargewicht |
91.54 g/mol |
IUPAC-Name |
(E)-3-chloroprop-2-en-1-amine |
InChI |
InChI=1S/C3H6ClN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ |
InChI-Schlüssel |
ZOGFQDXLOXDFHI-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/Cl)N |
Kanonische SMILES |
C(C=CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


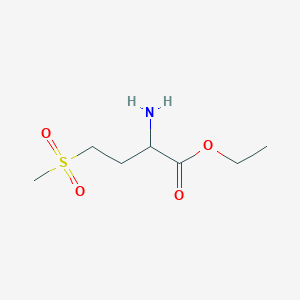
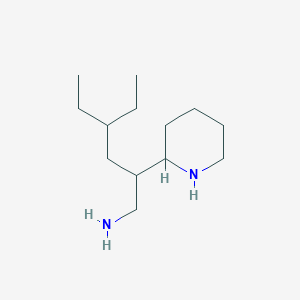
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
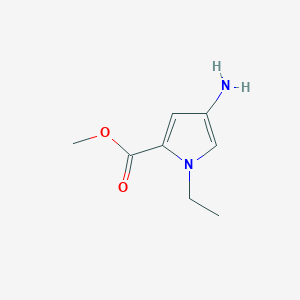
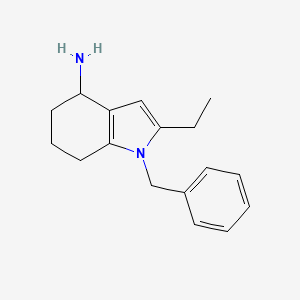
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
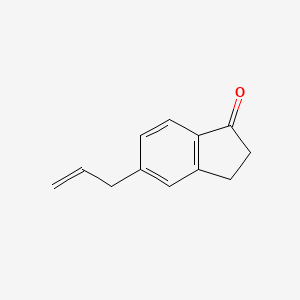
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
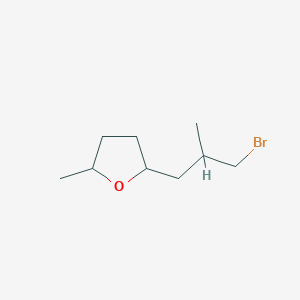
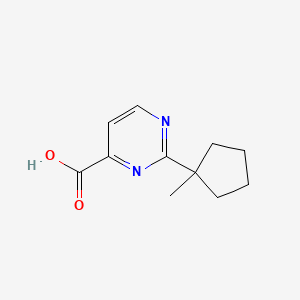
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)

